molecular formula C9H15NO2 B13268405 8-Oxa-2-azaspiro[4.6]undecan-3-one

8-Oxa-2-azaspiro[4.6]undecan-3-one

Cat. No.: B13268405
M. Wt: 169.22 g/mol
InChI Key: YDRYXPWTKDZLBO-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.6]undecan-3-one is a spirocyclic compound characterized by a bicyclic framework consisting of a 4-membered and a 6-membered ring fused at a single carbon atom. The oxygen atom occupies the 8-position, while the nitrogen is at the 2-position, with a ketone group at the 3-position. This structure confers unique conformational rigidity and electronic properties, making it a valuable scaffold in medicinal chemistry and drug discovery . The compound is commercially available with 95% purity, often used as a building block for synthesizing complex molecules in pharmaceutical research .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

9-oxa-2-azaspiro[4.6]undecan-3-one

InChI

InChI=1S/C9H15NO2/c11-8-6-9(7-10-8)2-1-4-12-5-3-9/h1-7H2,(H,10,11)

InChI Key

YDRYXPWTKDZLBO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC1)CC(=O)NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-2-azaspiro[4.6]undecan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base and a solvent, such as ethanol or methanol, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 8-Oxa-2-azaspiro[4.6]undecan-3-one may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.6]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Oxa-2-azaspiro[4.6]undecan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Oxa-2-azaspiro[4.6]undecan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirocyclic compounds with oxa-aza frameworks are widely studied for their diverse applications. Below is a detailed comparison of 8-Oxa-2-azaspiro[4.6]undecan-3-one with structurally related analogs:

Key Structural Features

Compound Name Spiro Ring System Heteroatom Positions Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
8-Oxa-2-azaspiro[4.6]undecan-3-one (Target) [4.6] 8-oxa, 2-aza None C₉H₁₃NO₂ 183.21 (calculated) Building block for drug synthesis
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one [5.5] 1-oxa, 4,9-diaza 2-Fluorobenzyl at C4 C₁₅H₁₉FN₂O₂ 294.33 Pharmaceutical intermediates
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one [4.6] 1-oxa, 3,8-diaza Methyl at C3 C₉H₁₆N₂O₂ 184.24 Research chemical (solubility: 10 mM in solution)
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one [5.5] 9-oxa, 2-aza Trifluoromethyl at C5 C₁₀H₁₄F₃NO₂ 237.22 Versatile scaffold for small-molecule drugs
1,4-Dioxa-8-azaspiro[4.6]undecane [4.6] 1,4-dioxa, 8-aza None C₈H₁₅NO₂ 157.21 Potential utility in pharmaceuticals and materials
8-Oxa-2-azaspiro[4.5]decane-3,4-dione [4.5] 8-oxa, 2-aza Dione groups at C3, C4 C₈H₁₁NO₃ 169.18 Pharmaceutical and material science applications

Analysis of Structural Differences

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and metabolic stability, whereas alkyl groups (e.g., methyl in ) modulate solubility and steric interactions.
  • Heteroatom Positioning : The 8-oxa/2-aza configuration in the target compound creates distinct hydrogen-bonding capabilities compared to 1-oxa/4,9-diaza analogs (e.g., ), influencing receptor affinity .

Physicochemical Properties

  • Stability : Compounds with dione groups (e.g., ) may exhibit lower thermal stability due to reactive ketone moieties.

Biological Activity

8-Oxa-2-azaspiro[4.6]undecan-3-one, also known by its CAS number 1486027-09-1, is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 8-Oxa-2-azaspiro[4.6]undecan-3-one is C9H15NO2C_9H_{15}NO_2 with a molecular weight of 169.22 g/mol. Its structural features contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Recent studies have highlighted the antimycobacterial activity of compounds related to the azaspiro framework, including 8-Oxa-2-azaspiro[4.6]undecan-3-one. For instance, a study demonstrated that derivatives of azaspiroketals exhibited significant potency against Mycobacterium bovis BCG, with minimum inhibitory concentrations (MIC) often below 5 μM .

Table 1: Antimycobacterial Activity of Azaspiro Compounds

CompoundMIC (μM)Selectivity Index
8-Oxa-2-azaspiro[4.6]undecan-3-one<5High
Compound A2Moderate
Compound B17Low

This table illustrates the varying degrees of activity among related compounds, emphasizing the potential of 8-Oxa-2-azaspiro[4.6]undecan-3-one as a lead compound in the development of new antimycobacterial agents.

Cytotoxicity and Selectivity

The selectivity of azaspiro compounds towards bacterial cells compared to mammalian cells is crucial for their therapeutic application. In vitro assays indicated that while some derivatives showed low cytotoxicity against Vero cells (African Green Monkey kidney epithelial cells), others had significant hemolytic effects on human red blood cells . This selectivity is essential for minimizing side effects in potential therapeutic applications.

The mechanism by which 8-Oxa-2-azaspiro[4.6]undecan-3-one exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with bacterial membranes leads to disruption and permeabilization, contributing to its antimicrobial properties . The structural similarity to other potent antimycobacterial agents suggests that it may inhibit key enzymes involved in cell wall synthesis.

Case Studies

  • Study on Indolyl Azaspiroketal Mannich Bases : This research demonstrated that azaspiroketal derivatives exhibited significant anti-mycobacterial activity, with modifications leading to enhanced potency and selectivity against M. bovis BCG .
  • Marine-Derived Psammaplysins : The psammaplysin compounds, which share structural characteristics with 8-Oxa-2-azaspiro[4.6]undecan-3-one, were evaluated for their growth inhibition effects on various cancer cell lines. Results indicated that specific structural variations significantly impacted their bioactivity, suggesting a pathway for optimizing similar compounds for therapeutic use .

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